Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde
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Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrole ring fused with a triazine ring, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. A notable method includes the use of pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process not only utilizes readily available starting materials but also ensures a high overall yield . The reaction conditions are optimized to control impurities and ensure the safety of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute on the triazine ring.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Derivatives of this compound have shown potential as antiviral, anticancer, and anti-inflammatory agents
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate receptor functions by interacting with receptor proteins, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares the same core structure but lacks the aldehyde group.
Pyrrolo[1,2-d][1,2,4]triazine: A similar heterocyclic compound with a different fusion pattern of the rings.
Thiazole-substituted pyrrolo[1,2-d][1,2,4]triazine: Another derivative with a thiazole ring substitution.
Uniqueness
Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This functional group enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-7-2-8-5-9-10(7)3-6/h1-5H |
InChI Key |
KBJMEQHWJFGICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C=C1C=O |
Origin of Product |
United States |
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